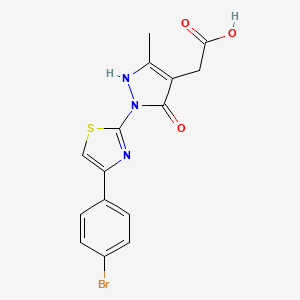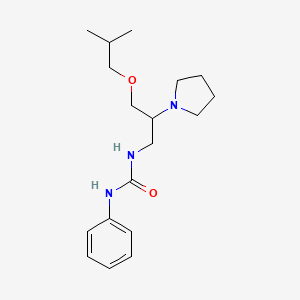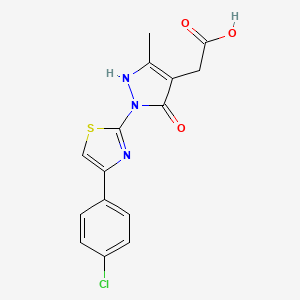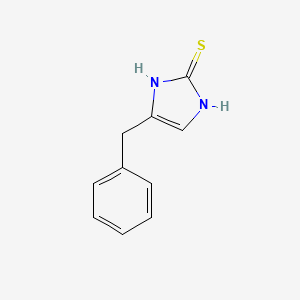
6'-Chloro-2-(methylamino)-o-propionotoluidide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “C 3158” is a hydrophobic acrylate copolymer known for its application in waterproof coatings and binders. It is widely used in various industries due to its excellent water holdout, fast penetration, low-temperature cure, high-temperature stability, and ultraviolet resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of compound “C 3158” involves the polymerization of acrylate monomers under controlled conditions. The process typically includes:
Initiation: Using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Propagation: The monomers undergo polymerization in the presence of a solvent, often at elevated temperatures (around 60-80°C).
Termination: The reaction is terminated by adding a chain transfer agent or by cooling the reaction mixture.
Industrial Production Methods: In industrial settings, the production of compound “C 3158” is carried out in large-scale reactors. The process involves:
Batch or Continuous Polymerization: Depending on the desired production scale.
Solvent Recovery: Solvents used in the reaction are recovered and recycled.
Purification: The polymer is purified to remove any unreacted monomers and by-products.
Drying and Packaging: The final product is dried and packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions: Compound “C 3158” undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, although less common.
Substitution: The polymer can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the polymer with modified properties.
Substitution: Substituted polymers with new functional groups.
Aplicaciones Científicas De Investigación
Compound “C 3158” has a wide range of scientific research applications, including:
Chemistry: Used as a hydrophobic coating in various chemical processes.
Biology: Employed in the development of waterproof biological materials.
Medicine: Utilized in medical devices for its biocompatibility and sterilization properties.
Industry: Applied in the production of waterproof textiles, nonwovens, paper, tape, and label applications
Mecanismo De Acción
The mechanism by which compound “C 3158” exerts its effects involves:
Hydrophobic Coating: The polymer forms a hydrophobic layer on surfaces, preventing water penetration.
Adhesion: It acts as a binder, enhancing the adhesion of materials.
Comparación Con Compuestos Similares
Makrolon 3158: A polycarbonate material used in medical devices with similar sterilization properties.
Omnapel 3158: Another hydrophobic acrylate copolymer with similar applications in waterproof coatings.
Uniqueness: Compound “C 3158” is unique due to its combination of hydrophobic properties, high-temperature stability, and ultraviolet resistance, making it highly effective in various industrial and scientific applications .
Propiedades
Número CAS |
102504-65-4 |
|---|---|
Fórmula molecular |
C11H16Cl2N2O |
Peso molecular |
263.16 g/mol |
Nombre IUPAC |
N-(2-chloro-6-methylphenyl)-2-(methylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-7-5-4-6-9(12)10(7)14-11(15)8(2)13-3;/h4-6,8,13H,1-3H3,(H,14,15);1H |
Clave InChI |
ALZMHSLNKGRCRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)NC(=O)C(C)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















